molecular formula C19H18ClN3O2S B2577095 N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide CAS No. 862826-48-0

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide

Cat. No.: B2577095
CAS No.: 862826-48-0
M. Wt: 387.88
InChI Key: IZFSMMNSWQNNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((2-Amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a synthetic benzamide derivative featuring a hybrid structure combining an indole core, a thioether linkage, and a 4-chlorobenzamide moiety. The indole ring is substituted at the 3-position with a (2-amino-2-oxoethyl)thio group, connected via an ethyl linker to the 4-chlorobenzamide group.

Key structural features:

  • Indole core: A privileged scaffold in drug discovery, often associated with receptor binding (e.g., serotonin receptors) .
  • Thioether linkage (-S-): Enhances metabolic stability and influences redox activity .
  • 4-Chlorobenzamide: A common pharmacophore in kinase inhibitors and protease modulators .

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-14-7-5-13(6-8-14)19(25)22-9-10-23-11-17(26-12-18(21)24)15-3-1-2-4-16(15)23/h1-8,11H,9-10,12H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSMMNSWQNNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound, such as 2-amino-2-oxoethyl thiol, under basic conditions to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether-indole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the thioether linkage and benzamide moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Functional Implications :

  • Electron-withdrawing groups (e.g., nitro in ) may enhance receptor binding via dipole interactions, whereas the chloro substituent in the target compound likely improves lipophilicity and membrane permeability .
  • Thioether vs.

Comparison with Analogues :

  • : Uses mixed anhydride coupling for carboxamide formation, a method applicable to the target compound .
  • : Employs multicomponent reactions for benzamide derivatives, suggesting alternative synthetic pathways .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide
Molecular Formula C₁₉H₁₇ClN₃O₂S C₁₇H₁₃ClN₃O₃ C₁₆H₁₅N₃O₂S
Molecular Weight ~398.9 ~384.8 ~345.4
Key Substituents 4-Cl, thioether 5-Cl, nitro Acetylthiazole
LogP (Predicted) ~3.2 ~2.8 ~2.5

Biological Activity

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : The synthesis begins with 4-chlorobenzoic acid and indole derivatives.
  • Formation of Intermediate : The indole derivative is functionalized with a thioether group through nucleophilic substitution.
  • Coupling Reaction : The functionalized indole is coupled with the benzamide derivative using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
  • Purification : The final product is purified using techniques such as column chromatography to achieve high purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Signaling Pathways : By interacting with these targets, the compound can influence several signaling pathways, potentially activating apoptosis in cancer cells or inhibiting inflammatory responses in immune cells.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Due to its structural similarity to known anticancer agents, this compound is being explored for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Comparative Studies

In comparative studies, this compound has been evaluated alongside other indole and benzamide derivatives:

Compound NameStructureActivityEC50 (µM)
IndomethacinIndomethacinAnti-inflammatory0.5
5-Fluoroindole5-FluoroindoleAnticancer10
N-(2-(3-(Thioether-Indole))-Ethyl)-4-Chlorobenzamide-Potentially anticancer and anti-inflammatoryTBD

The unique combination of the indole core and benzamide group in this compound provides distinct properties that may enhance its efficacy compared to traditional drugs like indomethacin and other indole derivatives.

Case Studies

Recent studies have highlighted the biological activity of similar compounds that serve as analogs:

  • Study on β-cell Protection : A related compound demonstrated significant β-cell protective activity against endoplasmic reticulum (ER) stress, achieving maximal activity at 97% with an EC50 value of approximately 6 µM. This suggests that modifications to the benzamide structure can enhance therapeutic efficacy against diabetes-related complications .
  • Kinase Inhibition Studies : Research involving 4-chloro-benzamides revealed moderate to high potency as RET kinase inhibitors, indicating that structural modifications can lead to promising lead compounds for cancer therapy .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as thioether formation, amide coupling, and indole alkylation. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., nucleophilic substitutions) require cooling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in amide bond formation .
  • Catalysts/Reagents : Use coupling agents like EDC/HOBt for amide bonds and bases (e.g., NaH) for deprotonation .
  • Purification : Column chromatography or HPLC ensures >95% purity, confirmed via NMR and mass spectrometry .

Q. Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms regiochemistry of substituents (e.g., indole C-3 substitution) .
  • X-ray Crystallography : Resolves 3D conformation, including steric effects from the 4-chlorobenzamide group .
  • Mass Spectrometry : High-resolution MS validates molecular weight (±0.001 Da) and detects synthetic byproducts .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Cytotoxicity evaluated against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC50 values compared to reference drugs .
  • Enzyme inhibition : Tubulin polymerization assays assess mechanism of action, with IC50 ≤ 50 nM reported for structurally related indole derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with tubulin?

Molecular docking studies suggest the indole-thioether moiety binds to the colchicine site on β-tubulin, disrupting microtubule dynamics. Competitive binding assays (e.g., with [³H]-colchicine) confirm this interaction, with Ki values correlating with cytotoxicity .

Q. How do structural modifications impact structure-activity relationships (SAR)?

  • Chlorine position : 4-chloro substitution on benzamide enhances lipophilicity (logP ~3.2) and membrane permeability vs. 3-chloro analogs .
  • Amino-oxoethyl group : Replacement with methyl ester reduces activity (IC50 increases 10-fold), indicating the free amine is critical for target engagement .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC50 values often arise from:

  • Assay conditions : Serum concentration in cell media alters compound bioavailability; standardized protocols (e.g., 10% FBS) improve reproducibility .
  • Cell line variability : Genetic differences (e.g., P-glycoprotein expression) require validation across ≥3 cell lines .

Q. What in vivo models are suitable for preclinical evaluation?

  • Xenograft models : Subcutaneous tumor models (e.g., HT-29 colon cancer) assess efficacy, with dosing adjusted for bioavailability (~40% in murine studies) .
  • Pharmacokinetics : LC-MS/MS monitors plasma half-life (t1/2 ~6 hr) and metabolite formation (e.g., glucuronide conjugates) .

Q. How are analytical methods validated for quality control?

  • HPLC : Linearity (R² >0.999), precision (RSD <2%), and LOD/LOQ (0.1 μg/mL) established per ICH guidelines .
  • Forced degradation studies : Acid/heat exposure identifies labile groups (e.g., amide hydrolysis under acidic conditions) .

Q. What strategies improve compound stability in formulation?

  • Lyophilization : Increases shelf life by reducing hydrolysis; residual solvents (e.g., DMSO) must be <0.1% .
  • pH adjustment : Buffered solutions (pH 6–7) minimize degradation during in vitro assays .

Q. How can computational modeling guide derivative design?

  • DFT calculations : Predict electron-withdrawing effects of the chloro group on reactivity .
  • MD simulations : Assess binding persistence (≥50 ns trajectories) to optimize substituent geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.